molecular formula C22H27ClFN3O4 B025533 2-O-Desmethyl Cisapride CAS No. 102671-04-5

2-O-Desmethyl Cisapride

Cat. No. B025533
CAS RN: 102671-04-5
M. Wt: 451.9188832
InChI Key: WUYNAGSDZADZCE-CTNGQTDRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-O-Desmethyl Cisapride, also known as 2-O-Desmethyl Coordinax, is a minor metabolite of Cisapride . It has a molecular weight of 451.92 and a molecular formula of C22H27ClFN3O4 .


Molecular Structure Analysis

The molecular structure of 2-O-Desmethyl Cisapride is represented by the formula C22H27ClFN3O4 . This indicates that it contains 22 carbon atoms, 27 hydrogen atoms, one chlorine atom, one fluorine atom, three nitrogen atoms, and four oxygen atoms .

Scientific Research Applications

Predicting hERG-Drug Interactions

“2-O-Desmethyl Cisapride” can be used in the research of ion channels, specifically the human ether-à-gogo gene (hERG). hERG encodes the protein that assembles into the potassium channel responsible for the delayed rectifier current in ventricular cardiac myocytes. This channel is often targeted by drugs associated with QT prolongation .

The predictive value of this model can guide a rational drug design decision early in the drug development process and enhance New Chemical Entity (NCE) retention. Small molecule drugs containing a nitrogen that can be protonated to afford a formal +1 charge can interact with hERG to prevent the repolarization of outward rectifier currents .

Wastewater Treatment

“2-O-Desmethyl Cisapride” can also be used in the field of wastewater treatment. It is one of the micropollutants (MPs) that can be found in wastewater. The removal of such MPs from wastewater is a topic of wide concern .

Ozonation, an advanced treatment method, has been tested for the removal of MPs from secondary effluents of wastewater treatment plants (WWTPs). However, the elimination of “2-O-Desmethyl Cisapride” through ozonation yielded only poor results .

Safety And Hazards

The safety data sheet for Cisapride, the parent compound of 2-O-Desmethyl Cisapride, indicates that it causes serious eye damage. Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended when handling it .

properties

IUPAC Name

4-amino-5-chloro-N-[(3S,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClFN3O4/c1-30-21-13-27(8-2-10-31-15-5-3-14(24)4-6-15)9-7-19(21)26-22(29)16-11-17(23)18(25)12-20(16)28/h3-6,11-12,19,21,28H,2,7-10,13,25H2,1H3,(H,26,29)/t19-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUYNAGSDZADZCE-CTNGQTDRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(CCC1NC(=O)C2=CC(=C(C=C2O)N)Cl)CCCOC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1CN(CC[C@H]1NC(=O)C2=CC(=C(C=C2O)N)Cl)CCCOC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClFN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90907978
Record name 4-Amino-5-chloro-N-{1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl}-2-hydroxybenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90907978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-O-Desmethyl Cisapride

CAS RN

102671-04-5
Record name Norcisapride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102671045
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-5-chloro-N-{1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl}-2-hydroxybenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90907978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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